molecular formula C6H14ClNO B14030374 (3R,5R)-5-Methylpiperidin-3-OL hydrochloride

(3R,5R)-5-Methylpiperidin-3-OL hydrochloride

Cat. No.: B14030374
M. Wt: 151.63 g/mol
InChI Key: PKFOEIVIFRQCLD-KGZKBUQUSA-N
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Description

(3R,5R)-5-Methylpiperidin-3-OL hydrochloride is a stereochemically defined piperidine derivative characterized by a six-membered nitrogen-containing ring. The compound features a hydroxyl group at position 3 and a methyl group at position 5, both in the (R,R)-configuration. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol (calculated based on piperidine core with substituents).

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(3R,5R)-5-methylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

PKFOEIVIFRQCLD-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)O.Cl

Canonical SMILES

CC1CC(CNC1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Methylpiperidin-3-OL hydrochloride typically involves multi-step organic synthesis starting from chiral precursors or racemic mixtures, followed by stereoselective resolution or asymmetric synthesis.

  • Starting Materials:
    Commonly used starting materials include pyroglutaminol derivatives, which provide the required stereochemical backbone for the piperidine ring.

  • Key Synthetic Steps:

    • Condensation: Condensation of (S)- or (R)-pyroglutaminol with benzaldehyde under acidic catalysis yields bicyclic intermediates.
    • Alkylation: Alkylation with methyl iodide produces a mixture of cis- and trans-isomers in approximately a 6:1 ratio.
    • Separation: The minor trans-isomer (desired stereochemistry) is separated by column chromatography.
    • Reduction: Lithium aluminum hydride (LiAlH4) reduction converts intermediates to substituted prolinols.
    • Ring Expansion: Treatment with trifluoroacetic anhydride and triethylamine induces ring expansion while retaining stereochemistry.
    • Debenzylation: Palladium-catalyzed hydrogenation removes benzyl protecting groups, yielding the trans-piperidine intermediate.
    • Salt Formation: Finally, conversion to the hydrochloride salt improves stability and solubility for handling and applications.
  • Reaction Conditions:

    • Solvents such as ethanol or tetrahydrofuran (THF) are commonly used.
    • Reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
    • Acid catalysts facilitate condensation steps.
    • Purification involves chromatographic techniques and crystallization to isolate the desired stereoisomer.

Industrial Production Methods

Industrial synthesis of this compound scales the laboratory methods with optimization for yield, purity, and cost-effectiveness:

  • Optimized Reaction Parameters: Temperature, solvent choice, and reagent stoichiometry are fine-tuned to maximize the yield of the (3R,5R) isomer.
  • Crystallization and Purification: Repeated crystallization steps ensure high enantiomeric purity and removal of impurities.
  • Salt Formation: The hydrochloride salt form is preferred industrially due to improved stability and ease of handling.
  • Quality Control: Analytical methods such as chiral HPLC and polarimetry confirm stereochemical integrity and purity.

Analytical Techniques for Stereochemical Integrity

Ensuring the stereochemical purity of this compound is critical:

Analytical Technique Purpose Notes
Single-crystal X-ray diffraction Confirms absolute stereochemistry Provides unambiguous 3D structure confirmation
Chiral High-Performance Liquid Chromatography (HPLC) Measures enantiomeric excess (ee) Uses polysaccharide-based chiral stationary phases (e.g., Chiralpak®)
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines spatial arrangement of substituents NOESY or Mosher ester analysis for chiral centers
Circular Dichroism (CD) Spectroscopy Correlates optical activity with stereochemistry Useful for rapid screening of chiral purity

These methods are routinely employed to validate the stereochemical configuration and purity of the final product.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
Condensation (S)- or (R)-pyroglutaminol, benzaldehyde, acid catalyst Formation of bicyclic intermediate
Alkylation Methyl iodide Mixture of cis- and trans-5-methylpiperidin-3-ol isomers
Separation Column chromatography Isolation of minor trans-isomer (desired)
Reduction LiAlH4 Conversion to substituted prolinol
Ring Expansion Trifluoroacetic anhydride, triethylamine Ring expansion maintaining stereochemistry
Debenzylation Pd-catalyzed hydrogenation Removal of protecting groups to yield trans-piperidine
Salt Formation HCl Formation of hydrochloride salt

Research Findings and Optimization Strategies

  • Enantiomeric Purity: Use of chiral auxiliaries or catalysts during synthesis improves selectivity for the (3R,5R) isomer. Chiral resolving agents such as tartaric acid derivatives facilitate separation by crystallization.
  • Purification: Preparative HPLC with chiral columns further enhances enantiomeric purity.
  • Reaction Monitoring: Controlling temperature and solvent polarity minimizes racemization and side reactions.
  • Yield Improvement: Microwave-assisted heating has been reported to accelerate certain synthetic steps, improving yield and reducing reaction times.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Materials (S)- or (R)-pyroglutaminol, benzaldehyde
Key Reagents Methyl iodide, LiAlH4, trifluoroacetic anhydride, Pd catalyst
Solvents Ethanol, tetrahydrofuran (THF), NMP
Purification Techniques Column chromatography, preparative chiral HPLC, crystallization
Analytical Methods X-ray diffraction, chiral HPLC, NMR, CD
Industrial Optimization Reaction parameter tuning, crystallization, salt formation

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Methylpiperidin-3-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(3R,5R)-5-Methylpiperidin-3-OL hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Methylpiperidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (3R,5R)-5-Methylpiperidin-3-OL hydrochloride and analogous compounds in terms of structure, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Notable Features
This compound Not provided C₆H₁₄ClNO 151.64 6-membered 5-methyl, 3-hydroxy Stereospecific (R,R) configuration; potential for CNS or enzyme-targeting applications.
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride (pyrrolidine analog) 857651-11-7 C₅H₁₂ClNO 137.61 5-membered 5-methyl, 3-hydroxy Smaller ring size may enhance rigidity; used in peptide mimetics or small-molecule inhibitors .
(3S,5R)-5-Trifluoromethyl-piperidin-3-ol hydrochloride 2891580-85-9 C₆H₁₁ClF₃NO 205.61 6-membered 5-trifluoromethyl, 3-hydroxy Fluorination improves metabolic stability and lipophilicity; common in agrochemicals .
rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride 1955554-58-1 C₅H₁₀ClFNO 149.59 6-membered 5-fluoro, 3-hydroxy Fluorine substituent enhances electronegativity; potential for PET imaging ligands .
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride Not provided C₇H₁₅ClNO₂ 180.65 5-membered 5-hydroxymethyl, 1-methyl, 3-hydroxy Hydroxymethyl group increases hydrophilicity; applications in glycosidase inhibitors .
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride 1820569-43-4 C₁₀H₂₁ClN₂O₃ 252.74 6-membered 3-amino, 5-hydroxy, tert-butyl ester Amino and ester groups enable peptide coupling; intermediate in protease inhibitor synthesis .

Key Observations from Comparison

Ring Size and Conformational Flexibility :

  • Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered rings), which may influence binding to biological targets. For example, (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride’s rigid structure could favor selective enzyme inhibition, while piperidine derivatives are more adaptable to protein pockets .

Substituent Effects :

  • Fluorinated Derivatives : Compounds like (3S,5R)-5-Trifluoromethyl-piperidin-3-ol hydrochloride and rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride demonstrate enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Hydroxymethyl Groups : The hydroxymethyl substituent in (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride increases water solubility, making it suitable for hydrophilic interaction chromatography (HILIC) applications .

Stereochemical Specificity :

  • The (R,R) configuration in this compound is critical for chiral recognition in biological systems. For example, enantiomeric impurities in similar compounds (e.g., tert-butyl ester derivatives) can drastically reduce binding affinity .

Applications in Drug Discovery: Piperidine derivatives with amino groups (e.g., (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride) serve as intermediates for protease inhibitors, while trifluoromethylated analogs are explored in agrochemicals .

Biological Activity

(3R,5R)-5-Methylpiperidin-3-OL hydrochloride is a chiral piperidine derivative characterized by a hydroxyl group at the third position and a methyl group at the fifth position. Its unique stereochemistry contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C6_6H13_{13}ClN2_2O with a molecular weight of 151.63 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound's hydroxyl and methyl groups play crucial roles in binding affinity and specificity towards certain biological targets. This can lead to significant modulation of biological pathways relevant to neurological disorders and other health conditions .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Neuroprotective Properties : Evidence suggests that this compound may help protect neurons from damage, which is particularly relevant in the context of neurodegenerative diseases .
  • Antidepressant Effects : Some preliminary studies indicate potential antidepressant-like activity, warranting further investigation into its efficacy in treating mood disorders .
  • Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This activity may have implications for Alzheimer's disease treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
This compoundMethyl group at 5-positionEnhanced binding affinity due to specific stereochemistry
(3S,5R)-5-Methoxypiperidin-3-OLMethoxy group instead of methylDifferent reactivity profile due to methoxy substitution
(R)-Piperidin-3-OLLacks the methyl/hydroxyl groupsSimpler structure; less diverse reactivity

Case Studies

  • Neuroprotection Study : In a controlled study assessing the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Cholinesterase Inhibition : A study investigating various piperidine derivatives demonstrated that this compound exhibited significant inhibition of AChE and BChE with IC50_{50} values comparable to established cholinergic agents. This positions it as a promising candidate for further development as an Alzheimer's treatment .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound:

  • Binding Studies : Molecular docking studies indicated that the hydroxyl group enhances binding affinity to target proteins, potentially through hydrogen bonding interactions with active site residues .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to lipophilicity can significantly affect bioavailability and therapeutic efficacy. Compounds retaining the hydroxyl group displayed improved solubility profiles compared to their analogs .

Q & A

Q. How can researchers optimize the synthesis of (3R,5R)-5-Methylpiperidin-3-OL hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, employ chiral auxiliaries or catalysts during asymmetric synthesis. For example, use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers via crystallization . Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Advanced purification techniques, such as preparative HPLC with chiral stationary phases, can further isolate the desired (3R,5R)-stereoisomer . Validate purity using polarimetry or chiral NMR shift reagents .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Single-crystal X-ray diffraction to confirm absolute configuration .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to assess enantiomeric excess .
  • NMR spectroscopy (e.g., NOESY or Mosher ester analysis) to determine spatial arrangement of substituents .
  • Circular Dichroism (CD) to correlate optical activity with stereochemistry .

Q. What are the key considerations for determining the solubility and stability of this compound in various solvents?

  • Methodological Answer : Perform solubility screening in aprotic polar solvents (e.g., DMSO, methanol) and aqueous buffers at physiological pH. Use UV-Vis spectroscopy or HPLC to quantify solubility limits . For stability, conduct accelerated degradation studies under varying temperatures (e.g., 25°C vs. 40°C) and humidity (e.g., 60% RH) to identify degradation pathways (hydrolysis, oxidation). Store samples at 2–8°C in sealed, desiccated containers to minimize hygroscopicity and thermal decomposition .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., cell lines, incubation times) to eliminate variability .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent modifications (e.g., methyl group position) with activity using molecular docking or QSAR models .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What methodological approaches are recommended for polymorph screening of this compound in pharmaceutical development?

  • Methodological Answer :
  • High-Throughput Crystallization : Screen solvents (e.g., ethanol/water mixtures) and temperatures to induce polymorph formation .
  • Thermal Analysis : Use DSC and TGA to differentiate polymorphs by melting points and decomposition profiles .
  • Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline forms .
  • Stability Testing : Assess hygroscopicity and dissolution rates of each polymorph under accelerated storage conditions .

Q. What strategies should be employed to investigate the metabolic pathways and degradation products of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
  • Isotopic Labeling : Use 14^{14}C-labeled analogs to trace metabolic pathways in vivo .
  • Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify key metabolizing enzymes .
  • Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions to simulate degradation .

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